5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol

cGAS inhibitor fragment-based drug discovery innate immunity

Procure this crystallographically confirmed cGAS active-site ligand (PDB: 5V8O, 3.1 Å). Unlike uncharacterized tetrazolopyrimidine building blocks, its 7-OH forms a critical H-bond, and the 5-phenyl occupies a lipophilic sub-pocket, as revealed by co-crystal data. With a ligand efficiency of ~0.25 (MW 213.2 Da), it is a prime starting point for fragment growing, merging, or linking toward high-affinity inhibitors (e.g., PF-06928215, Kd=200 nM). Ideal for computational model building, docking validation, and chemical probe precursor design for cGAS-STING pathway studies.

Molecular Formula C10H7N5O
Molecular Weight 213.20 g/mol
Cat. No. B13915065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=NN3
InChIInChI=1S/C10H7N5O/c16-9-6-8(7-4-2-1-3-5-7)11-10-12-13-14-15(9)10/h1-6H,(H,11,12,14)
InChIKeyHJLNESVPZLLCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol Is a Structurally Validated cGAS Fragment Hit, Not a Commodity Heterocycle


5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (PDB ligand code 8ZM) is a low-molecular-weight (213.2 Da) fused bicyclic heterocycle belonging to the tetrazolo[1,5-a]pyrimidine class [1]. Unlike generic tetrazolopyrimidine building blocks, this compound has been co-crystallized with human cyclic GMP-AMP synthase (cGAS) at 3.1 Å resolution (PDB: 5V8O), establishing it as a validated fragment hit for a therapeutically relevant innate immune target [2]. Its qualification as a crystallographically confirmed active-site ligand differentiates it from the vast majority of uncharacterized tetrazolopyrimidine congeners available in screening libraries.

Why 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol Cannot Be Replaced by 5-Methyl, 5-Amino, or Unsubstituted Tetrazolopyrimidine Analogs


The 5-phenyl substituent and 7-hydroxy group of 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol are not merely decorative functionalities; they directly determine target engagement and binding mode. The 7-OH forms a critical hydrogen-bonding interaction with the cGAS active site, while the 5-phenyl ring occupies a lipophilic sub-pocket, as revealed by the 5V8O co-crystal structure [1]. Substitution with a methyl group (5-methyltetrazolo[1,5-a]pyrimidin-7-ol, CAS 3493-74-1) eliminates this phenyl-driven hydrophobic contact, while removal of the 7-OH (5-phenyltetrazolo[1,5-a]pyrimidine, CAS 113392-34-0) abolishes the key H-bond anchor . The 5-amino analog (5-amino-tetrazolo[1,5-a]pyrimidin-7-ol) introduces a hydrogen-bond donor at the 5-position that would clash with the hydrophobic cGAS pocket, fundamentally altering its binding profile [2]. Generic substitution therefore risks complete loss of the validated cGAS interaction that makes this specific compound valuable.

Head-to-Head Quantitative Evidence: Where 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol Delivers Measurable Differentiation


cGAS Binding Affinity: Fragment Hit vs. Optimized Lead PF-06928215

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (8ZM) binds cGAS with a Kd of approximately 170,000 nM (170 µM), as measured by BindingDB assays associated with PDB entry 5V8O [1]. This defines it as a low-affinity fragment hit. The optimized lead compound PF-06928215, which evolved from this fragment scaffold, achieves a Kd of 200 nM and an IC50 of 4,900 nM (4.9 µM) in the same cGAS fluorescence polarization assay [2]. The ~850-fold improvement in binding affinity confirms that the fragment provides a tractable, ligand-efficient starting point suitable for structure-based optimization, a property not demonstrated by the unsubstituted tetrazolo[1,5-a]pyrimidine core.

cGAS inhibitor fragment-based drug discovery innate immunity

Ligand Efficiency Metrics: 5-Phenyl Fragment vs. Typical HTS Screening Hits

With a molecular weight of 213.2 Da and 23 heavy atoms, 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol achieves a ligand efficiency (LE) of approximately 0.25 kcal/mol per heavy atom (calculated from Kd ≈ 170 µM, corresponding to ΔG ≈ -5.1 kcal/mol) [1]. This LE value falls within the acceptable range for fragment hits (typically LE ≥ 0.20) and exceeds that of many random HTS hits of similar size that lack validated binding modes. In contrast, the optimized lead PF-06928215 (MW 380.4 Da) has a lower LE of ~0.22 despite its higher affinity, illustrating that the fragment represents a more atom-efficient starting scaffold [2].

ligand efficiency fragment-based screening cGAS drug discovery

Structural Confirmation: Co-Crystal Resolution vs. Uncharacterized Tetrazolopyrimidine Analogs

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol is co-crystallized with human cGAS at 3.1 Å resolution in PDB entry 5V8O, providing unambiguous electron density for the ligand in the active site [1]. The real-space correlation coefficient (RSCC) for the best-fitted instance is 0.895, and the real-space R-factor is 0.247, indicating good fit to the experimental density [2]. In contrast, the 5-methyl analog (5-methyltetrazolo[1,5-a]pyrimidin-7-ol, CAS 3493-74-1) and the 5-amino analog have no reported co-crystal structures with any protein target, rendering their binding modes hypothetical .

X-ray crystallography binding mode validation structure-based drug design

Synthetic Tractability: 7-OH Handle vs. 5-Phenyltetrazolo[1,5-a]pyrimidine (Des-hydroxy Analog)

The 7-hydroxy group of 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol serves as a versatile synthetic handle for further derivatization, including O-alkylation, acylation, and conversion to triflate leaving groups for cross-coupling [1]. The des-hydroxy analog 5-phenyltetrazolo[1,5-a]pyrimidine (CAS 113392-34-0, MW 197.2) lacks this functionalization point, limiting its utility in parallel synthesis and SAR exploration . The 5-amino analog (5-amino-tetrazolo[1,5-a]pyrimidin-7-ol) has been utilized as a coupling component for azo dye synthesis, demonstrating the synthetic versatility of 7-OH-bearing tetrazolopyrimidines, though not for drug discovery applications [2].

synthetic chemistry derivatization handle medicinal chemistry optimization

High-Impact Procurement Scenarios for 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting cGAS for Autoimmune and Autoinflammatory Disease

Procure 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a structurally validated, ligand-efficient fragment hit (LE ≈ 0.25, MW 213.2 Da) for cGAS inhibitor development. Its co-crystal structure (PDB: 5V8O, 3.1 Å) provides unambiguous binding mode information to guide rational fragment growing, merging, or linking strategies [1]. The compound's Kd of ~170 µM and IC50 of ~78 µM represent tractable starting potency for fragment-to-lead optimization, as demonstrated by the successful evolution to PF-06928215 (Kd = 200 nM) [2].

Structure-Based Drug Design (SBDD) and Computational Chemistry Model Building

Use 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a reference ligand for building and validating computational models of the cGAS active site. The high-quality experimental electron density (RSCC = 0.895, R-factor = 0.247) supports its use as a pharmacophore template for virtual screening, molecular docking validation, and free-energy perturbation (FEP) benchmark studies [1]. Its well-resolved binding pose enables accurate assessment of docking scoring function performance for negatively charged active-site pockets.

Medicinal Chemistry Fragment Library Assembly for Innate Immune Target Screening

Include 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol in custom fragment screening libraries targeting innate immune pathway enzymes. Unlike generic tetrazolopyrimidine building blocks, this compound offers documented biological relevance (cGAS engagement), crystallographically confirmed binding, and orthogonal synthetic handles (7-OH and 5-phenyl) for rapid hit expansion [1]. Its molecular weight (213.2 Da) and lipophilicity profile align with Rule-of-Three guidelines for fragment library design.

Chemical Biology Tool Compound for cGAS-STING Pathway Investigation

Deploy 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a chemical probe precursor for studying cGAS-STING pathway biology. While its standalone affinity (Kd ≈ 170 µM) is insufficient for cellular studies, its defined binding mode enables rational design of affinity-tagged or photoaffinity-labeled derivatives for target engagement assays, pull-down experiments, and cellular thermal shift assays (CETSA) [1].

Quote Request

Request a Quote for 5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.